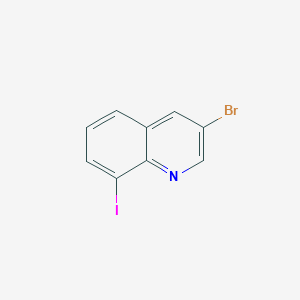

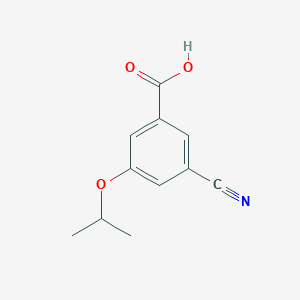

![molecular formula C7H7ClN2O B1403174 1H-吡咯并[2,3-b]吡啶-2(3H)-酮盐酸盐 CAS No. 1427367-62-1](/img/structure/B1403174.png)

1H-吡咯并[2,3-b]吡啶-2(3H)-酮盐酸盐

描述

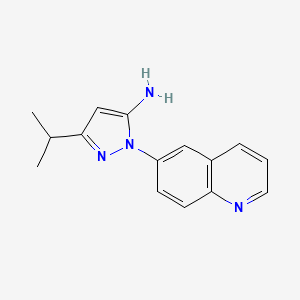

1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of the 1H-Pyrrolo[2,3-b]pyridine family . This compound has been used in the development of inhibitors for human neutrophil elastase (HNE), a potent protease involved in many physiological processes and pathologies affecting the respiratory system . It has also been studied for its potential as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .

Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride involves the design and creation of a series of derivatives with potent activities against FGFR1, 2, and 3 . The process involves modifications of the pyrrolo[2,3-b]pyridine scaffold, with certain substituents at position 5 being tolerated and resulting in retention of inhibitory activity .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride is characterized by a pyrrolo[2,3-b]pyridine scaffold. The position 2 of the scaffold must be unsubstituted, and modifications of this position result in loss of HNE inhibitory activity. Conversely, the introduction of certain substituents at position 5 is tolerated, with retention of HNE inhibitory activity .Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride are primarily related to its inhibitory activity against HNE and FGFRs. The compound interacts with these enzymes, inhibiting their proteolytic activity .科研应用

合成和表征

- 合成技术:像4-氯-2-(3-氟苯基)-2,3-二氢-1H-吡咯并[3,4-c]吡啶-1-酮这样的衍生物的合成涉及从Et3SiH向碳离子的氢化物转移。这个过程对于创造新的基于杂环的分子至关重要,可以使用各种光谱和计算方法进行研究,从而深入了解这类化合物的电荷转移、稳定性和分子性质(Murthy et al., 2017)。

- 反应性研究:像1H-吡咯并[2,3-b]吡啶-2(3H)-酮衍生物的环加成-环扩张合成方法会产生新颖的化合物,如萘吡啶-2(1H)-酮衍生物。这突显了该化合物作为合成其他复杂结构的前体的实用性(Croix et al., 2018)。

材料科学和化学

- 光学和电子性质:从1H-吡咯并[2,3-b]吡啶-2(3H)-酮盐酸盐衍生物中衍生出的新型氮嵌入小分子的研究揭示了它们在非线性光学和半导体材料等应用中的潜力。这些研究包括对它们的电化学性质和载流子传输特性的分析(Zhou et al., 2019)。

分子和结构分析

- 分子几何和电子结构:使用高分辨率X射线衍射技术研究了类似于1H-吡咯并[2,3-b]吡啶-2(3H)-酮盐酸盐的分子内的电荷密度分布和键合方案。这些分析提供了对化合物的分子几何和电子结构的深入理解(Hazra et al., 2012)。

未来方向

The future directions for research on 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride could involve further exploration of its potential as an inhibitor of HNE and FGFRs. This could include the development of more potent inhibitors, as well as the investigation of other potential applications of this compound .

性质

IUPAC Name |

1,3-dihydropyrrolo[2,3-b]pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O.ClH/c10-6-4-5-2-1-3-8-7(5)9-6;/h1-3H,4H2,(H,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHCWVOPQYFEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(NC1=O)N=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-Oxa-6-azaspiro[3.3]heptane](/img/structure/B1403105.png)

![1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one](/img/structure/B1403111.png)